5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have gained significant attention in recent years due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the reaction of 4-chloro-6-methyl pyrimidine-2-thiol with various reagents under specific conditions. One common method involves the use of triethylamine and dry tetrahydrofuran as solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the replication of bacterial and cancer cells. The compound may also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide include other thiadiazole derivatives such as:
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological effects .
Properties
Molecular Formula |
C11H12ClN5OS3 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5OS3/c1-3-4-20-9-13-5-6(12)7(14-9)8(18)15-10-16-17-11(19-2)21-10/h5H,3-4H2,1-2H3,(H,15,16,18) |
InChI Key |
MKVMDNOZCQNGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SC)Cl |
Origin of Product |
United States |
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